

Application Note: Comprehensive Characterization of 6-(Hydroxymethyl)piperidin-2-one

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)piperidin-2-one

CAS No.: 174419-15-9

Cat. No.: B065269

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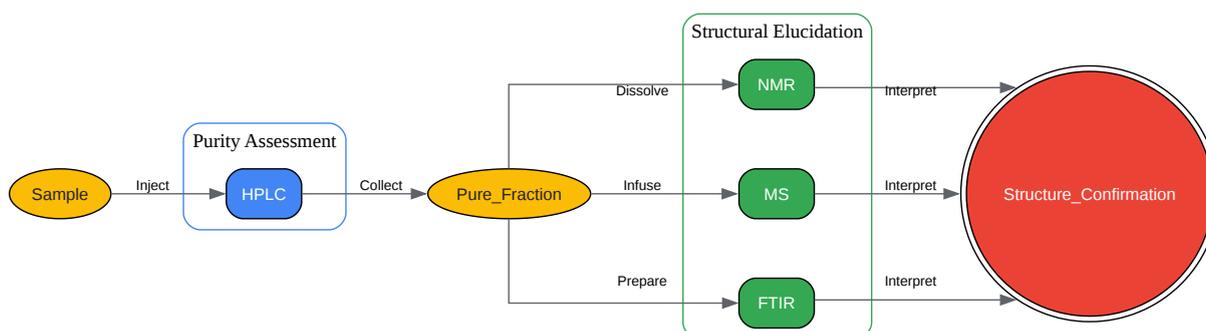
Introduction

6-(Hydroxymethyl)piperidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a lactam ring and a primary alcohol, presents a versatile scaffold for the synthesis of a variety of biologically active molecules. The piperidine ring is a prevalent motif in many natural products and pharmaceuticals.^[1] The precise characterization of this molecule is paramount to ensure its purity, stability, and suitability for downstream applications, including as a building block in the synthesis of novel therapeutic agents.

This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of **6-(Hydroxymethyl)piperidin-2-one**. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols and insights provided herein are designed to be a valuable resource for researchers engaged in the synthesis, quality control, and utilization of this important chemical entity.

Overall Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of **6-(Hydroxymethyl)piperidin-2-one**. The logical flow of analysis typically begins with chromatographic separation to ensure sample purity, followed by spectroscopic techniques for structural elucidation and confirmation.



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Figure 1: A representative workflow for the comprehensive characterization of **6-(Hydroxymethyl)piperidin-2-one**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity between atoms.[2]

A. Predicted ^1H and ^{13}C NMR Spectral Data

While a publicly available, fully assigned spectrum for **6-(Hydroxymethyl)piperidin-2-one** is not readily found, we can predict the expected chemical shifts based on the analysis of similar piperidin-2-one and substituted piperidine structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Rationale for Prediction
C2 (C=O)	-	~175	The carbonyl carbon of a lactam typically resonates in this downfield region.
C3	~1.8-2.0 (m)	~30	Aliphatic methylene protons and carbon adjacent to a methylene group.
C4	~1.6-1.8 (m)	~22	Aliphatic methylene protons and carbon in a saturated ring.
C5	~1.9-2.1 (m)	~31	Aliphatic methylene protons and carbon adjacent to the chiral center.
C6 (CH)	~3.5-3.7 (m)	~58	Methine proton and carbon deshielded by both the nitrogen and the hydroxymethyl group.
CH ₂ OH	~3.6-3.8 (m)	~65	Methylene protons and carbon deshielded by the hydroxyl group.
OH	Broad singlet	-	The chemical shift of the hydroxyl proton is concentration and solvent dependent.
NH	Broad singlet	-	The amide proton's chemical shift is also variable and

dependent on
experimental
conditions.

B. Experimental Protocol for NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of **6-(Hydroxymethyl)piperidin-2-one**. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. Instrument Parameters (for a 400 MHz Spectrometer):^[6] a. ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds. b. ¹³C NMR:
- Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
- Spectral Width: 200-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

3. Data Analysis: a. Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. d. Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values, correlating them with the molecular structure. For complex spectra, 2D NMR experiments (COSY, HSQC, HMBC) are highly recommended for unambiguous assignments.^[2]

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

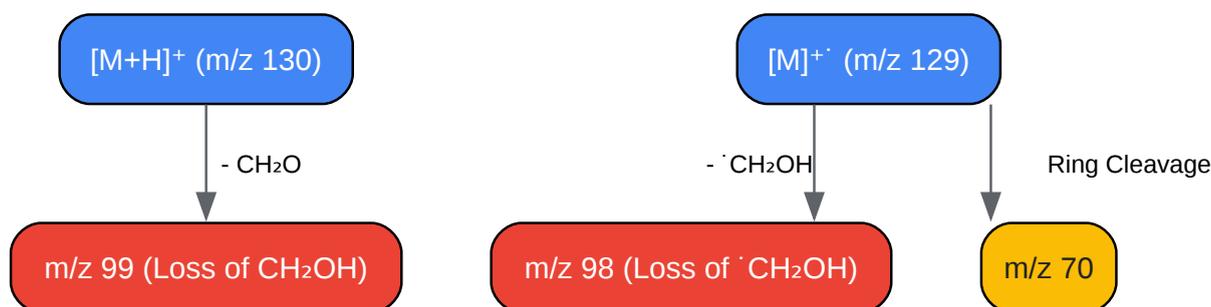
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) can be employed.[7]

A. Expected Molecular Ion and Fragmentation

The molecular weight of **6-(Hydroxymethyl)piperidin-2-one** ($C_6H_{11}NO_2$) is 129.16 g/mol .[8]

- ESI-MS: In positive ion mode, the protonated molecule $[M+H]^+$ at m/z 130.08 would be expected as the base peak. Adducts with sodium $[M+Na]^+$ at m/z 152.06 or potassium $[M+K]^+$ at m/z 168.03 may also be observed.
- EI-MS: The molecular ion peak $[M]^+$ at m/z 129 would be expected. Common fragmentation pathways for amides involve cleavage of the N-CO bond.[1][9] A key fragmentation would be the loss of the hydroxymethyl group ($-CH_2OH$), leading to a fragment at m/z 98. Alpha-cleavage next to the nitrogen is also a favorable fragmentation pathway for piperidine derivatives.[10]



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Figure 2: Predicted major fragmentation pathways for **6-(Hydroxymethyl)piperidin-2-one** in MS.

B. Experimental Protocol for Mass Spectrometry

1. Sample Preparation: a. For ESI-MS: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization. b. For GC-MS (EI): Prepare a solution of the sample (0.1-1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

2. Instrument Parameters: a. ESI-MS:

- Ionization Mode: Positive or negative, depending on the analyte's properties (positive mode is generally preferred for this compound).
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas (N₂) Flow: 5-10 L/min.
- Drying Gas (N₂) Temperature: 250-350 °C.
- GC-MS (EI):
- GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[10]
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
- Ionization Energy: 70 eV.

3. Data Analysis: a. Identify the molecular ion peak to confirm the molecular weight. b. Analyze the fragmentation pattern and propose structures for the major fragment ions. This information can be used to corroborate the structure determined by NMR.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse for assessing the purity of pharmaceutical compounds and can be adapted for quantitative analysis. For a polar compound like **6-(Hydroxymethyl)piperidin-2-one**, reversed-phase HPLC is a suitable technique.

A. Rationale for Method Development

A C18 column is a good starting point for reversed-phase chromatography.[11][12] The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Due to the polar nature of the analyte, a mobile phase with a higher aqueous component will likely be required. UV detection may be challenging due to the lack of a strong chromophore, thus a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer (LC-MS) would be more appropriate for sensitive detection.

B. Experimental Protocol for HPLC

Parameter	Recommended Condition	Justification
Column	C18, 250 x 4.6 mm, 5 μ m	A standard reversed-phase column suitable for a wide range of polarities.[11][13]
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile	Formic acid aids in protonation for better peak shape and MS compatibility. Acetonitrile is a common organic modifier.
Gradient	0-2 min: 5% B 2-15 min: 5-50% B 15-17 min: 50-95% B 17-20 min: 95% B 20-22 min: 95-5% B 22-25 min: 5% B	A gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 $^{\circ}$ C	To ensure reproducible retention times.
Injection Volume	10 μ L	A typical injection volume.
Detector	CAD or Mass Spectrometer	For sensitive detection of a non-chromophoric compound.

1. Sample Preparation: a. Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. b. Prepare working solutions by diluting the stock solution to the desired concentration range for analysis (e.g., 10-100 μ g/mL).

2. Data Analysis: a. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. b. For quantitative analysis, a calibration curve should be constructed by plotting the peak area versus the concentration of a series of known standards.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key structural features of **6-(Hydroxymethyl)piperidin-2-one**.

A. Expected Characteristic Absorptions

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
O-H (alcohol)	3200-3600	Broad, strong
N-H (amide)	3100-3500	Medium, may be broad
C-H (aliphatic)	2850-3000	Strong
C=O (amide I band)	1630-1680	Strong, sharp
C-N (amide)	1250-1350	Medium
C-O (alcohol)	1000-1260	Strong

Note: The O-H and N-H stretching bands may overlap.

B. Experimental Protocol for FTIR Spectroscopy

- Sample Preparation: a. Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. b. Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Instrument Parameters: a. Spectral Range: 4000-400 cm⁻¹. b. Resolution: 4 cm⁻¹. c. Number of Scans: 16-32.
- Data Analysis: a. Identify the characteristic absorption bands in the spectrum. b. Correlate the observed bands with the known functional groups of **6-(Hydroxymethyl)piperidin-2-one** to confirm its structure.

Conclusion

The comprehensive characterization of **6-(Hydroxymethyl)piperidin-2-one** requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers valuable fragmentation information. HPLC is essential for determining the purity of the compound, and FTIR serves as a rapid method for confirming the presence of key functional groups. By employing the protocols and understanding the principles outlined in this application note, researchers can confidently and accurately characterize this important chemical building block, ensuring the integrity and reproducibility of their scientific endeavors.

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